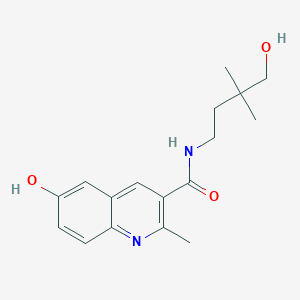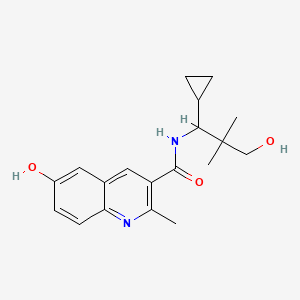
2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one, also known as PNU-282987, is a selective agonist for the alpha-7 subtype of nicotinic acetylcholine receptors (α7-nAChRs). This chemical compound has gained attention due to its potential therapeutic applications in treating various neurological and psychiatric disorders.
Mécanisme D'action
2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one is a selective agonist for the α7-nAChRs, which are widely expressed in the central nervous system. Activation of these receptors leads to the release of various neurotransmitters, including dopamine, glutamate, and acetylcholine, which play important roles in cognitive function and memory formation. 2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one binds to the α7-nAChRs and enhances the release of these neurotransmitters, leading to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects:
2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one has been shown to have several biochemical and physiological effects, including improved cognitive function, neuroprotection, and analgesia. It has also been shown to increase the release of various neurotransmitters, including dopamine and acetylcholine, which play important roles in memory formation and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one in lab experiments is its selectivity for the α7-nAChRs. This allows for more specific targeting of these receptors and reduces the potential for off-target effects. However, one limitation of using 2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one is its relatively low potency, which may require higher concentrations to achieve desired effects.
Orientations Futures
There are several future directions for research on 2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one. One area of interest is its potential use in treating Alzheimer's disease and other neurodegenerative disorders. Another direction is the development of more potent analogs of 2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one that may have improved therapeutic effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one and its potential use in treating other neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one involves a multi-step process that includes the reaction of 4-chloro-3-nitropyridine with tert-butyl acrylate to form 2-tert-butyl-4-chloro-5-nitropyridine. This intermediate is then reduced using hydrogen gas and palladium on carbon to form 2-tert-butyl-4-chloro-5-aminopyridine. The amination of this intermediate with 4-methylidenepiperidine yields the final product, 2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one.
Applications De Recherche Scientifique
2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one has also been studied for its potential use in treating neuropathic pain, depression, and anxiety disorders.
Propriétés
IUPAC Name |
2-tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-10-5-7-17(8-6-10)11-9-16-18(14(2,3)4)13(19)12(11)15/h9H,1,5-8H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIHGTAHRBORNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)N2CCC(=C)CC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Methylpyridin-3-yl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7435197.png)

![benzyl 3-[(3S)-3-fluoropyrrolidine-1-carbonyl]azetidine-1-carboxylate](/img/structure/B7435208.png)
![N-[(1,1-dioxothiolan-3-yl)methyl]-4-pyrazin-2-ylpyrimidin-2-amine](/img/structure/B7435215.png)
![1-[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-3-(3-hydroxyphenyl)propan-1-one](/img/structure/B7435222.png)
![1-[(2-Aminopyrimidin-4-yl)-methylamino]-3-[4-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B7435227.png)

![2,3,3,3-Tetrafluoro-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-1-one](/img/structure/B7435248.png)
![5-bromo-6-methyl-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrimidin-4-amine](/img/structure/B7435251.png)
![N-[4-(2,2-dimethylpropanoyl)phenyl]-1,9-dioxaspiro[5.5]undecane-4-carboxamide](/img/structure/B7435268.png)
![(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7435270.png)
![2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7435275.png)
![6-hydroxy-N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-2-methylquinoline-3-carboxamide](/img/structure/B7435286.png)
![2-[1-[2-Cyano-4-fluoro-5-(trifluoromethyl)phenyl]piperidin-3-yl]acetamide](/img/structure/B7435299.png)